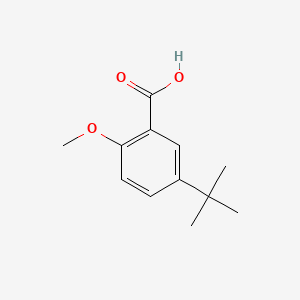

5-(Tert-butyl)-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMIDYAIOHHLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(Tert-butyl)-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Tert-butyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bulky tert-butyl group and a methoxy group on the benzoic acid framework, suggests specific physicochemical properties that are of interest in medicinal chemistry and materials science. The interplay of the lipophilic tert-butyl group and the hydrogen-bonding capable carboxylic acid and methoxy functionalities dictates its solubility, melting point, and ultimately its behavior in biological and chemical systems. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the significance of these properties in the context of scientific research and drug development.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 50859-71-7 | |

| Predicted XlogP | 3.3 | [2] |

Note: XlogP is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of a compound.

Experimental Determination of Physical Properties

The following sections detail standardized experimental protocols for determining key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

-

Initial Rapid Determination: The sample is heated rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[6]

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation in drug delivery systems. A systematic approach to solubility testing can also provide insights into the functional groups present in a molecule.[8]

This protocol establishes the solubility of this compound in a range of common solvents.

-

General Procedure: To approximately 0.5 mL of the solvent in a test tube, add about 25 mg of the solid compound.[8] The mixture is agitated vigorously.[9]

-

Solvents for Testing:

-

Water: To determine hydrophilicity. The pH of the resulting solution should be tested with litmus or pH paper.[8] An acidic pH would be expected for a carboxylic acid.

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Solubility in this weak base indicates the presence of a relatively strong acid, such as a carboxylic acid.[9]

-

5% Sodium Hydroxide (NaOH) Solution: Solubility in a strong base suggests an acidic functional group.[8]

-

5% Hydrochloric Acid (HCl) Solution: This tests for the presence of basic functional groups.[9]

-

Organic Solvents (e.g., Diethyl Ether, Ethanol, Acetone): To assess solubility in nonpolar and polar aprotic/protic solvents.[9]

-

-

Observation and Interpretation: The compound is classified as "soluble" or "insoluble" in each solvent. The formation of a precipitate upon neutralization of an acidic or basic solution can confirm the initial observation.[8]

Diagram of Solubility Testing Workflow

Caption: Expected solubility profile of this compound.

Significance of Physical Properties in Research and Drug Development

-

Melting Point: In drug development, the melting point is a crucial parameter for the characterization of a new chemical entity. It influences the choice of processing and formulation techniques. A high melting point may suggest strong intermolecular forces, which can impact solubility and dissolution rates.

-

Solubility: The aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. Poor aqueous solubility is a major hurdle in drug development. The carboxylic acid moiety of this compound provides a handle for salt formation, which is a common strategy to enhance the solubility and dissolution rate of acidic drugs. The lipophilic tert-butyl group, however, will tend to decrease aqueous solubility.

-

Lipophilicity (XlogP): The predicted XlogP of 3.3 suggests that this compound is a lipophilic compound.[2] Lipophilicity is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It influences the ability of a molecule to cross cell membranes.

Conclusion

While specific experimental data for some of the physical properties of this compound are not widely published, its structural features allow for informed predictions about its behavior. The presence of both a lipophilic tert-butyl group and an acidic carboxylic acid group creates a molecule with dual character. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its melting point and solubility profile. A thorough understanding of these properties is essential for any researcher or drug development professional working with this and related compounds, as they form the foundation for rational formulation design and the prediction of in vivo behavior.

References

- 1. 5-tert-Butyl-2-methoxybenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 2. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 5-(Tert-butyl)-2-methoxybenzoic Acid for Advanced Research

This guide provides a comprehensive technical overview of 5-(tert-butyl)-2-methoxybenzoic acid, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, safety considerations, and its emerging role in medicinal chemistry.

Core Chemical Identity and Molecular Architecture

This compound is a monosubstituted benzoic acid derivative. The strategic placement of a bulky tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring imparts specific steric and electronic properties to the molecule. These features make it a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds.

Chemical Identifiers

A precise understanding of a compound's identifiers is fundamental for accurate sourcing, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value | Source(s) |

| CAS Number | 73469-54-2 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)c1cc(ccc1OC)C(=O)O | [4] |

| InChI | InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) | [3] |

| InChIKey | ZXMIDYAIOHHLRW-UHFFFAOYSA-N | [3] |

Physicochemical and Spectral Characterization

The physical and spectral properties of a compound are critical for its identification, purity assessment, and the design of experimental protocols.

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to yellow solid | [3] |

| Melting Point | 75 °C | |

| Solubility | While specific quantitative data for this compound is not readily available, based on the principles of "like dissolves like" and data for related benzoic acid derivatives, it is expected to be sparingly soluble in water and soluble in organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[5][6] | |

| pKa | The pKa is not experimentally reported, but it is expected to be in the range of typical benzoic acids, slightly influenced by the electronic effects of the substituents. |

Spectral Data (Predicted and Comparative)

While experimental spectra for this compound are not widely published, the following interpretations are based on established principles of NMR, IR, and MS spectroscopy and data from structurally related compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the tert-butyl group. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons will be a sharp singlet around δ 3.8-4.0 ppm, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around δ 1.3 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all 12 carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (δ ~170 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~56 ppm), the quaternary carbon of the tert-butyl group (δ ~35 ppm), and the methyl carbons of the tert-butyl group (δ ~31 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 208. Subsequent fragmentation may involve the loss of a methyl group (m/z 193) or a tert-butyl group (m/z 151). Predicted collision cross section data suggests adducts such as [M+H]⁺ at m/z 209.11722 and [M-H]⁻ at m/z 207.10266.[4]

Synthesis and Manufacturing

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. A key intermediate in this synthesis is 5-(tert-butyl)-2-methoxybenzaldehyde.

Synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde

A common route to this aldehyde involves the formylation of 1-tert-butyl-4-methoxybenzene.

Diagram 1: Synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde.

Experimental Protocol:

-

To a solution of 1-tert-butyl-4-methoxy-benzene (1 equivalent) in trifluoroacetic acid (TFA), add methenamine (2 equivalents).[1]

-

Stir the mixture at 80 °C for 16 hours.[1]

-

Monitor the reaction progress by a suitable method (e.g., LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash silica gel chromatography to yield 5-(tert-butyl)-2-methoxybenzaldehyde.[1]

Oxidation to this compound

The target carboxylic acid can be obtained by the oxidation of the corresponding aldehyde. This is a standard transformation in organic synthesis, and various oxidizing agents can be employed.

Diagram 2: Oxidation of the aldehyde to the carboxylic acid.

Generalized Experimental Protocol (Conceptual):

-

Dissolve 5-(tert-butyl)-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), while maintaining the temperature.

-

Stir the reaction mixture until the aldehyde is consumed (monitor by TLC or LC-MS).

-

Quench the reaction appropriately (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

-

Perform an aqueous workup, typically involving acidification to protonate the carboxylate, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Applications in Research and Drug Development

Substituted benzoic acids are prevalent structural motifs in medicinal chemistry. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds.

Derivatives of this scaffold have been investigated for a range of biological activities. For instance, related methoxybenzoic acid derivatives are explored as efflux pump inhibitors in bacteria, suggesting a potential avenue for combating antibiotic resistance.[7] Furthermore, the broader class of benzoic acid derivatives has been studied for applications in treating tuberculosis and for their analgesic properties.[8][9]

The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening in drug discovery programs. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are crucial parameters in drug design.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[1]

Precautionary Measures and First Aid

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

Storage

Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with diverse applications. A thorough understanding of its chemical properties, synthesis, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Synthesis pathway for 5-(Tert-butyl)-2-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 5-(Tert-butyl)-2-methoxybenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential in organic synthesis and drug development. Its unique substitution pattern, featuring a bulky tert-butyl group and a methoxy moiety ortho to the carboxylic acid, makes it an interesting building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the most efficient synthetic pathway to this compound, designed for researchers and professionals in the chemical sciences. It emphasizes the mechanistic rationale behind the chosen methodology, offers a detailed experimental protocol, and critically evaluates alternative routes.

Chapter 1: Strategic Approach to Synthesis: Retrosynthetic Analysis and Pathway Selection

A successful synthesis relies on a logical and efficient plan. By analyzing the target molecule's structure, we can devise several potential synthetic routes.

Retrosynthetic Analysis

The primary disconnection for this compound involves the carbon-carbon bond between the aromatic ring and the carboxyl group. This suggests a strategy where a carboxyl group is introduced onto a pre-functionalized benzene ring. This leads to an organometallic intermediate, specifically an aryllithium species, which is a powerful nucleophile for reacting with an electrophilic carbon source like carbon dioxide. This aryllithium can be derived from the commercially available and relatively inexpensive starting material, 4-tert-butylanisole.

Evaluation of Potential Synthetic Pathways

Several classical and modern synthetic strategies could be envisioned for this target. A critical evaluation is necessary to select the most efficient and reliable method.

| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |

| Directed Ortho-Metalation (DoM) | 4-tert-butylanisole | Ortho-lithiation followed by carboxylation | High regioselectivity, high yield, readily available starting material. | Requires stringent anhydrous conditions and handling of pyrophoric reagents. |

| Friedel-Crafts Alkylation | 2-methoxybenzoic acid | Electrophilic aromatic substitution with a tert-butylating agent | Utilizes classic, well-known reaction conditions.[1] | Poor regioselectivity due to competing directing effects; risk of polyalkylation.[2] The carboxyl group is deactivating. |

| Grignard Reagent Carboxylation | A bromo-tert-butylanisole derivative | Formation of a Grignard reagent, then carboxylation | A robust method for forming C-C bonds.[3] | Requires synthesis of a specific halogenated precursor, adding steps to the sequence. |

| Oxidation of an Aldehyde Precursor | 5-(tert-butyl)-2-methoxybenzaldehyde | Oxidation of the aldehyde to a carboxylic acid | The oxidation step is typically high-yielding. | The starting aldehyde itself requires synthesis, often from 4-tert-butylanisole, making it a two-step process.[4] |

Selected Synthetic Strategy Workflow

The chosen pathway leverages the directing ability of the methoxy group to achieve highly regioselective synthesis.

Figure 1: Overall workflow for the synthesis via Directed Ortho-Metalation.

Chapter 2: The Core Synthesis via Directed Ortho-Metalation

This chapter details the theoretical underpinnings and practical execution of the synthesis of this compound from 4-tert-butylanisole.

Mechanistic Rationale: The Power of the Directing Group

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6] The reaction proceeds through the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base.[5]

-

Coordination: The process begins with the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., sec-butyllithium) to the Lewis basic heteroatom of the DMG. In this case, the oxygen atom of the methoxy group on 4-tert-butylanisole serves as the coordination site.[7] This brings the reactive base into close proximity with the adjacent ortho-protons.

-

Deprotonation: The coordinated base then abstracts one of the ortho-protons, which have been rendered more acidic by the inductive effect of the methoxy group and the proximity to the base. This forms a thermodynamically stable aryllithium intermediate.[6] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation by de-aggregating the organolithium reagent and increasing its basicity.[5]

-

Carboxylation: The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice").[3] This forms a lithium carboxylate salt.

-

Protonation: An acidic workup (e.g., with aqueous HCl) protonates the carboxylate salt to yield the final carboxylic acid product.[8]

Figure 2: Simplified mechanism of the Directed Ortho-Metalation and carboxylation sequence.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.

Reagents and Equipment:

-

4-tert-Butylanisole (1.0 eq)[9]

-

sec-Butyllithium (1.4 M in cyclohexane, 1.2 eq)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Schlenk line or glovebox for inert atmosphere

-

Dry glassware (oven-dried and cooled under argon/nitrogen)

-

Magnetic stirrer and stir bars

-

Low-temperature thermometer

Procedure:

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Solution: To the flask, add 4-tert-butylanisole (1.0 eq) and anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add TMEDA (1.2 eq) via syringe. Then, add sec-butyllithium (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

Carboxylation: Crush a generous excess of dry ice in a separate dry flask. While vigorously stirring, transfer the cold aryllithium solution onto the crushed dry ice via a cannula. A vigorous reaction will occur. Allow the mixture to warm slowly to room temperature as the excess CO₂ sublimes.[8]

-

Workup: Once at room temperature, quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆O₃[11] |

| Molecular Weight | 208.26 g/mol [10] |

| Physical Form | White to yellow solid[10] |

| Purity (Typical) | >98%[10] |

| InChIKey | ZXMIDYAIOHHLRW-UHFFFAOYSA-N[10] |

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 4. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. 4-tert-Butylanisole 97 5396-38-3 [sigmaaldrich.com]

- 10. This compound | 73469-54-2 [sigmaaldrich.com]

- 11. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]

A Guide to the Spectroscopic Characterization of 5-(Tert-butyl)-2-methoxybenzoic Acid

Introduction

5-(Tert-butyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available experimental spectra for this specific compound, this guide will leverage predicted data and comparative analysis with structurally similar molecules to provide a robust interpretation. This approach not only offers a comprehensive understanding of the target molecule but also serves as a practical framework for researchers encountering similar analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals corresponding to the aromatic protons, the methoxy group, the tert-butyl group, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~10-13 | Singlet (broad) | 1H |

| Aromatic (H-6) | ~7.9 | Doublet | 1H |

| Aromatic (H-4) | ~7.4 | Doublet of doublets | 1H |

| Aromatic (H-3) | ~7.0 | Doublet | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

Interpretation and Causality:

-

Carboxylic Acid Proton (~10-13 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, which can lead to hydrogen bonding. This results in a characteristic broad singlet far downfield.

-

Aromatic Protons (~7.0-7.9 ppm): The substitution pattern on the benzene ring dictates the chemical shifts and coupling of the three aromatic protons. The electron-donating methoxy group tends to shield (move upfield) the ortho and para protons, while the electron-withdrawing carboxylic acid group deshields its ortho and para protons. The tert-butyl group has a weaker shielding effect. The interplay of these effects leads to the predicted chemical shifts. The proton at the 6-position (H-6), being ortho to the deshielding carboxylic acid group, is expected to be the most downfield. The protons at positions 3 and 4 will exhibit splitting patterns (doublet and doublet of doublets, respectively) due to coupling with their neighbors.

-

Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is influenced by the attachment to an aromatic ring.

-

Tert-butyl Protons (~1.3 ppm): The nine protons of the tert-butyl group are also equivalent and give rise to a strong singlet. This signal is typically found in the upfield region, characteristic of alkyl protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~168 |

| Aromatic (C-2, attached to -OCH₃) | ~158 |

| Aromatic (C-5, attached to -C(CH₃)₃) | ~145 |

| Aromatic (C-4) | ~128 |

| Aromatic (C-6) | ~122 |

| Aromatic (C-1, attached to -COOH) | ~120 |

| Aromatic (C-3) | ~112 |

| Methoxy (-OCH₃) | ~56 |

| Tert-butyl (quaternary -C(CH₃)₃) | ~35 |

| Tert-butyl (methyl -C(CH₃)₃) | ~31 |

Interpretation and Causality:

-

Carbonyl Carbon (~168 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for carbonyls.

-

Aromatic Carbons (~112-158 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-2) is expected to be the most downfield among the ring carbons. Conversely, the carbons ortho and para to the methoxy group will be shielded. The carbon attached to the tert-butyl group (C-5) will also be downfield.

-

Methoxy Carbon (~56 ppm): This signal is typical for a methoxy group attached to an aromatic ring.

-

Tert-butyl Carbons (~31 and 35 ppm): The quaternary carbon of the tert-butyl group will appear around 35 ppm, while the three equivalent methyl carbons will resonate around 31 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad | Stretching, indicative of hydrogen bonding |

| C-H (Aromatic) | 3100-3000 | Medium | Stretching |

| C-H (Alkyl) | 2960-2850 | Medium to strong | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Strong | Stretching, conjugated |

| C=C (Aromatic) | 1600-1450 | Medium to weak | Ring stretching |

| C-O (Ether & Acid) | 1300-1000 | Strong | Stretching |

Interpretation and Causality:

The IR spectrum of this compound is expected to be dominated by a few key features:

-

A very broad O-H stretch from 3300-2500 cm⁻¹: This is the hallmark of a carboxylic acid dimer formed through hydrogen bonding.

-

A strong C=O stretch around 1700 cm⁻¹: The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a non-conjugated carboxylic acid.

-

C-H stretching bands: Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the alkyl C-H bonds of the methoxy and tert-butyl groups.

-

C-O stretching bands: Strong absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the aryl ether.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 208, corresponding to the molecular formula C₁₂H₁₆O₃.

-

Key Fragments:

-

m/z = 193 (M-15): Loss of a methyl radical (•CH₃) from the tert-butyl group. This is a very common fragmentation pathway for tert-butyl substituted compounds.

-

m/z = 165 (M-43): Loss of a propyl radical (•C₃H₇) or a tert-butyl cation rearrangement.

-

m/z = 151 (M-57): Loss of a tert-butyl radical (•C(CH₃)₃).

-

m/z = 135: Loss of both the tert-butyl group and a methoxy radical.

-

Interpretation and Causality:

The fragmentation of this compound in an EI-MS experiment is expected to be driven by the lability of the tert-butyl group. The initial ionization will form the molecular ion at m/z 208. The most prominent fragmentation pathway will likely involve the cleavage of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at m/z 193. Further fragmentation can involve the loss of the entire tert-butyl group and other functional groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Below are standard protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

On the same instrument, acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a GC-MS system.

-

-

Data Acquisition:

-

Use a standard EI ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of this compound.

Caption: Correlation of ¹H NMR signals to the molecular structure.

A Theoretical Exploration of the Biological Mechanism of Action of 5-(Tert-butyl)-2-methoxybenzoic Acid: A Guide for Researchers

Abstract

This technical guide provides an in-depth, albeit theoretical, exploration of the potential biological mechanisms of action of 5-(tert-butyl)-2-methoxybenzoic acid. In the absence of direct empirical studies on this specific molecule, this paper synthesizes information from structurally related compounds to build a scientifically grounded hypothesis. We will delve into the known biological activities of the core moieties—2-methoxybenzoic acid and tert-butylated phenolic compounds—to infer plausible cellular targets and signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the pharmacological potential of this compound. We will propose a series of experimental workflows designed to validate the hypothesized mechanisms, providing a roadmap for future research in this area.

Introduction: Unveiling the Potential of a Structurally Unique Benzoic Acid Derivative

This compound is a small molecule with a unique substitution pattern on the benzoic acid core. The presence of a methoxy group at the 2-position and a bulky tert-butyl group at the 5-position suggests the potential for specific interactions with biological targets. While direct research on this compound is currently limited, the well-documented activities of its structural relatives provide a strong basis for postulating its mechanism of action.

The parent compound, 2-methoxybenzoic acid, is recognized for its role as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics[1][2][3]. This suggests an inherent potential for anti-inflammatory activity. Furthermore, the tert-butyl group is a common feature in molecules designed to have antioxidant properties, as it can enhance the stability of radical intermediates.

This guide will, therefore, explore the plausible convergence of these properties in this compound, proposing a multi-faceted mechanism of action centered on anti-inflammatory and antioxidant pathways.

Hypothesized Mechanisms of Action

Based on the structure of this compound, we can propose several potential mechanisms of action. These are primarily inferred from the known activities of 2-methoxybenzoic acid and other tert-butylated phenolic compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is a primary area of interest. The parent compound, 2-methoxybenzoic acid, is a known NSAID[2][3]. The mechanism of NSAIDs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Proposed Pathway:

Caption: Hypothesized inhibition of the COX pathway by this compound.

Antioxidant Activity

The presence of a tert-butyl group on the aromatic ring suggests a potential for antioxidant activity. Tert-butylated phenols are well-known antioxidants that can scavenge reactive oxygen species (ROS). While the hydroxyl group is typically the primary actor in this process, the overall electronic environment of the ring, influenced by the methoxy and carboxylic acid groups, could support this function.

Proposed Mechanism:

The compound could act as a free radical scavenger, donating a hydrogen atom to neutralize ROS and thereby mitigating oxidative stress. Oxidative stress is a key pathological mechanism in a variety of diseases, including inflammatory conditions and neurodegenerative disorders[4].

Modulation of Cellular Signaling

Structurally related benzoic acid derivatives have been shown to influence key cellular signaling pathways. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and modulate pathways such as the Akt/Nrf2/HO-1 axis, which is critical in the cellular stress response[4][5].

Proposed Experimental Validation

To investigate the hypothesized mechanisms of action, a systematic series of in vitro and cell-based assays is proposed.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Commercially available purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of the COX enzymes.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

Incubate the compound with the COX enzymes.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product formation over time using a spectrophotometer or fluorometer.

-

Calculate the IC50 value for each enzyme.

-

-

Controls: A known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.

Cell-Based Assays for Anti-inflammatory Activity

Objective: To assess the ability of the compound to reduce inflammation in a cellular model.

Methodology:

-

Cell Line: A relevant cell line, such as RAW 264.7 macrophage-like cells or human peripheral blood mononuclear cells (PBMCs).

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Treat the cells with varying concentrations of this compound prior to or concurrently with LPS stimulation.

-

Endpoints:

-

Prostaglandin E2 (PGE2) Production: Measure the levels of PGE2 in the cell culture supernatant using an ELISA kit.

-

Nitric Oxide (NO) Production: Measure NO levels using the Griess reagent.

-

Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead array.

-

Workflow Diagram:

Caption: Workflow for assessing the anti-inflammatory effects in a cell-based model.

Antioxidant Capacity Assays

Objective: To determine the in vitro and intracellular antioxidant activity of the compound.

Methodology:

-

In Vitro Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging ability of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.

-

-

Intracellular ROS Assay:

-

Cell Line: A suitable cell line such as HEK293 or SH-SY5Y.

-

Induction of Oxidative Stress: Treat cells with an ROS-inducing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

-

Treatment: Pre-treat cells with this compound.

-

Measurement: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

-

Summary of Activities of Structurally Related Compounds

To provide context for the proposed mechanisms, the following table summarizes the documented biological activities of compounds structurally related to this compound.

| Compound | Core Structure | Key Substituents | Documented Biological Activity | Reference(s) |

| 2-Methoxybenzoic acid | Benzoic acid | 2-methoxy | Anti-inflammatory, analgesic, NSAID properties. | [1][2][3] |

| 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2- hydroxybenzoic acid | Benzoic acid | 5-tert-butyl, and others | Neuroprotective, reduces oxidative stress. | [4] |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Benzoic acid | 4-trimethoxyphenoxy | Anti-proliferative and cytotoxic effects on breast cancer cells, induces apoptosis. | [5] |

| Tert-butylhydroquinone (TBHQ) | Hydroquinone | tert-butyl | Antioxidant, can induce oxidative stress at high concentrations. | [6] |

Conclusion and Future Directions

While direct experimental evidence for the biological mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural features and the known activities of related compounds. The hypotheses presented in this guide—centering on anti-inflammatory and antioxidant activities—provide a solid starting point for future research.

The proposed experimental workflows offer a clear path to validating these hypotheses and elucidating the specific molecular targets and signaling pathways involved. Successful validation of these mechanisms could position this compound as a lead compound for the development of novel therapeutics for inflammatory diseases, conditions associated with oxidative stress, and potentially even cancer. Further investigation into its pharmacokinetic and toxicological properties will be essential for its progression as a drug candidate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]

- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of oxidative stress caused by tert-butylhydroquinone on cytotoxicity in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Tert-butyl)-2-methoxybenzoic Acid: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 5-(tert-butyl)-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and organic synthesis. Due to the limited specific historical data on its discovery, this document focuses on the logical synthesis, detailed experimental protocols, and thorough characterization of the compound. We will explore a plausible and efficient synthetic pathway, present its physicochemical and spectroscopic data, and discuss its potential applications within the broader context of drug development and scientific research. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction and Scientific Context

This compound, with the chemical formula C12H16O3, is a member of the substituted benzoic acid family.[1] This class of compounds is of significant interest in medicinal chemistry due to the versatile chemical handles they possess—the carboxylic acid, the methoxy group, and the bulky tert-butyl group. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which are crucial for molecular recognition and pharmacokinetic properties. The methoxy group can influence the electronic properties of the aromatic ring and participate in metabolic pathways. The sterically hindering tert-butyl group can provide metabolic stability and modulate the compound's interaction with biological targets.

While the specific discovery and historical development of this compound are not well-documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. This guide, therefore, aims to provide a robust scientific foundation for its synthesis and characterization, enabling its use in further research endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. The following table summarizes the key data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 73469-54-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted ¹H NMR | See Section 4.2 for detailed analysis | [2][3][4][5][6] |

| Predicted ¹³C NMR | See Section 4.2 for detailed analysis | [7][8][9][10][11] |

| Key IR Absorptions | See Section 4.2 for detailed analysis | [12][13][14][15][16] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-tert-butylanisole.[17] The first step involves the introduction of a formyl group to the aromatic ring, followed by the oxidation of the resulting aldehyde to the desired carboxylic acid.

Step 1: Formylation of 4-tert-butylanisole to 5-(tert-butyl)-2-methoxybenzaldehyde

The introduction of a formyl group onto the electron-rich aromatic ring of 4-tert-butylanisole can be accomplished via an electrophilic aromatic substitution reaction. A common and effective method is the Duff reaction or a related formylation using hexamethylenetetramine in an acidic medium.[18]

Experimental Protocol: Synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde[18]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylanisole (1.0 eq) in trifluoroacetic acid (TFA).

-

Addition of Reagent: To the stirred solution, add hexamethylenetetramine (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the TFA.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford 5-(tert-butyl)-2-methoxybenzaldehyde as a yellow oil.

Step 2: Oxidation of 5-(tert-butyl)-2-methoxybenzaldehyde to this compound

The selective oxidation of the aldehyde functional group to a carboxylic acid is a crucial step. Several methods are available, with the Pinnick oxidation and potassium permanganate oxidation being two robust and widely used options.[19][20]

Experimental Protocol 1: Pinnick Oxidation[19][21][22][23][24]

-

Reaction Setup: In a flask, dissolve 5-(tert-butyl)-2-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Addition of Reagents: Add 2-methyl-2-butene (as a scavenger), followed by sodium dihydrogen phosphate (NaH2PO4) and sodium chlorite (NaClO2).

-

Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture with HCl (1M) and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Potassium Permanganate Oxidation[1][20][25][26]

-

Reaction Setup: Dissolve 5-(tert-butyl)-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred solution of the aldehyde. The reaction is often carried out under basic conditions by adding a base like sodium carbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.

-

Work-up: Quench the reaction with a reducing agent like sodium bisulfite to destroy excess KMnO4 and the manganese dioxide byproduct. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Workflow Visualization and Characterization

Synthesis Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The tert-butyl group will appear as a sharp singlet integrating to nine protons. The methoxy group will also be a singlet, integrating to three protons. The three aromatic protons will exhibit a characteristic splitting pattern in the aromatic region of the spectrum. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D2O.[2][3][4][5][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The quaternary carbon of the tert-butyl group and the methoxy carbon will also have distinct chemical shifts. The aromatic carbons will appear in the typical range for substituted benzene rings.[7][8][9][10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, often showing hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretching vibration of the carboxylic acid. Other characteristic peaks for the aromatic ring and the C-O stretch of the ether will also be present.[12][13][14][15][16]

Potential Applications and Future Directions

Substituted benzoic acids are prevalent scaffolds in drug discovery. The unique combination of a bulky lipophilic group (tert-butyl) and a hydrogen bond donor/acceptor (methoxy and carboxylic acid) in this compound makes it an attractive building block for the synthesis of novel compounds with potential biological activity. It can be used as a starting material for the synthesis of more complex molecules, including esters, amides, and other derivatives, which can be screened for a wide range of therapeutic targets. The tert-butyl group can enhance metabolic stability and modulate receptor binding, while the methoxy and carboxylic acid groups can be fine-tuned to optimize potency and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While its specific historical discovery remains obscure, a logical and efficient synthetic route has been proposed and detailed. The comprehensive physicochemical and spectroscopic data presented herein will serve as a valuable resource for researchers utilizing this compound in their scientific endeavors. The versatile chemical nature of this molecule positions it as a valuable tool for the development of new chemical entities in the fields of medicinal chemistry and materials science.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) [hmdb.ca]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]

- 4. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Visualizer loader [nmrdb.org]

- 7. rsc.org [rsc.org]

- 8. Visualizer loader [nmrdb.org]

- 9. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. proprep.com [proprep.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 19. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 20. Potassium Permanganate [organic-chemistry.org]

A Comprehensive Guide to the Theoretical and Computational Analysis of 5-(Tert-butyl)-2-methoxybenzoic Acid

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 5-(tert-butyl)-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data, this document leverages established theoretical principles and computational methodologies to predict and analyze its structural, spectroscopic, and potential biological properties. By examining data from structurally related compounds, this guide offers a robust framework for understanding and initiating research on this molecule. We delve into proposed synthetic pathways, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, FTIR, and UV-Vis), and in-silico analyses, including Density Functional Theory (DFT) calculations and molecular docking simulations. This comprehensive resource is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound and its derivatives.

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

Benzoic acid and its derivatives are a cornerstone in organic chemistry, with wide-ranging applications from food preservation to the synthesis of complex pharmaceuticals. The specific placement of functional groups on the benzene ring can dramatically alter the molecule's physicochemical properties, including its acidity, solubility, and biological activity. This compound presents an intriguing molecular architecture, combining a bulky, lipophilic tert-butyl group with an electron-donating methoxy group. This unique combination suggests potential for nuanced interactions with biological targets and novel material properties.

This guide serves as a senior application scientist's perspective on how to approach the comprehensive study of a molecule like this compound, particularly when direct experimental data is scarce. We will lay out a logical, validated workflow that combines predictive methodologies with established experimental protocols, providing a self-validating system for investigation.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A common method for the synthesis of benzoic acid derivatives involves the oxidation of a corresponding toluene or benzaldehyde. A potential route to this compound could begin with the Friedel-Crafts alkylation of anisole (methoxybenzene) to introduce the tert-butyl group, followed by formylation and subsequent oxidation.

Experimental Protocol: Proposed Synthesis

-

Friedel-Crafts Alkylation: React anisole with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-tert-butylanisole. The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.

-

Formylation (Vilsmeier-Haack Reaction): Treat 4-tert-butylanisole with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group ortho to the methoxy group, yielding 5-(tert-butyl)-2-methoxybenzaldehyde.

-

Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

-

Purification: The final product, this compound, would then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 208.25 g/mol | --INVALID-LINK-- |

| Melting Point | 75 °C | Stenutz |

| Predicted XLogP3 | 3.3 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the tert-butyl group, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm.

-

Aromatic Protons: Three protons on the benzene ring will likely appear as multiplets in the range of 6.8-7.8 ppm. The proton ortho to the carboxyl group is expected to be the most downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons should appear around 3.8-4.0 ppm.

-

Tert-butyl Protons (-C(CH₃)₃): A singlet integrating to nine protons is expected in the upfield region, around 1.3 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the downfield region, around 170-180 ppm.

-

Aromatic Carbons: The six aromatic carbons will show signals between 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the carboxyl group will be deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear around 55-60 ppm.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 35 ppm, and the methyl carbons around 31 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will reveal the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.

-

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the methoxy group are expected in the 1200-1300 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methoxy groups will be just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, absorption bands are expected in the UV region, likely with a λmax around 230 nm and a shoulder around 280 nm, arising from π→π* transitions in the substituted benzene ring.[1]

Experimental Protocol: FTIR and UV-Vis Spectroscopy

-

FTIR: The spectrum can be obtained from a solid sample using the KBr pellet method or from a solution in a suitable solvent (e.g., CCl₄).

-

UV-Vis: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a range of 200-400 nm.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties, and calculate various molecular descriptors that provide insights into the molecule's reactivity.

Computational Protocol: DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[2]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[2]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the vibrational (IR) spectrum.

-

NMR Chemical Shift Calculation: To predict the ¹H and ¹³C NMR spectra.

-

Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Workflow for DFT Calculations

Caption: A generalized workflow for performing DFT calculations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This can provide insights into potential biological activity.

Computational Protocol: Molecular Docking

-

Target Selection: Identify a protein target of interest. For benzoic acid derivatives, potential targets could include enzymes like cyclooxygenases (COX) or various receptors.

-

Software: Commonly used docking software includes AutoDock Vina, Glide, or GOLD.

-

Ligand and Receptor Preparation:

-

Prepare the 3D structure of this compound and optimize its geometry.

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation: Define the binding site on the receptor and perform the docking simulation to generate a series of possible binding poses for the ligand.

-

Analysis: Analyze the docking results to identify the most favorable binding pose based on the scoring function and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Workflow for Molecular Docking

Caption: A typical workflow for a molecular docking study.

Potential Applications and Future Directions

The structural features of this compound suggest several potential areas of application that warrant further investigation:

-

Pharmaceuticals: The lipophilic tert-butyl group may enhance membrane permeability, while the carboxylic acid and methoxy groups provide sites for hydrogen bonding and other interactions with biological targets. Studies on its potential anti-inflammatory, antimicrobial, or anticancer activities could be fruitful.

-

Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group make it a candidate for the development of liquid crystals or other ordered materials.

-

Agrochemicals: Substituted benzoic acids are known to have herbicidal and plant growth-regulating properties.

Future research should focus on the successful synthesis and experimental characterization of this compound to validate the theoretical predictions presented in this guide. Subsequent in vitro and in vivo studies would then be necessary to explore its biological activities and potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By leveraging established methodologies and predictive tools, we have outlined a clear path for its synthesis, characterization, and in-silico evaluation. While the lack of direct experimental data presents a challenge, the approaches detailed herein offer a robust starting point for any researcher interested in exploring the potential of this intriguing molecule. The integration of computational predictions with targeted experimental validation represents a powerful and efficient strategy in modern chemical research and drug discovery.

References

A Technical Guide to the Electron-Donating Effects of Tert-Butyl and Methoxy Groups in Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic properties of two common substituents in organic chemistry, the tert-butyl and methoxy groups, using the benzoic acid framework as a model system. A fundamental understanding of how these groups modulate electron density is critical for designing molecules with specific physicochemical properties, a cornerstone of modern drug development. We will explore the theoretical underpinnings of their effects, present quantitative comparisons, and provide a practical, field-proven protocol for experimental validation.

Theoretical Framework: Quantifying Electronic Influence

The reactivity and properties of a substituted benzene ring are profoundly influenced by the nature of the attached functional groups. These influences, broadly termed "electronic effects," can be dissected into two primary components: the inductive effect and the resonance effect.

The Hammett Equation: A Quantitative Lens

Developed by Louis Plack Hammett, the Hammett equation is a foundational tool in physical organic chemistry that provides a linear free-energy relationship to quantify substituent effects.[1] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reaction.

-

K₀ or k₀ is the constant for the unsubstituted (reference) reaction.

-

σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect of that substituent. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).

-

ρ (Rho) is the reaction constant , which depends on the reaction type and conditions but is independent of the substituent.

This framework allows us to numerically compare the electronic influence of different groups.

Inductive and Resonance Effects

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from differences in electronegativity between atoms, resulting in a permanent bond dipole. Alkyl groups, like tert-butyl, are generally considered to have a positive, or electron-donating, inductive effect (+I).[2][3] Electronegative atoms, like the oxygen in a methoxy group, exert a negative, or electron-withdrawing, inductive effect (-I).[4][5]

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system. A substituent with a lone pair of electrons adjacent to the ring, like the methoxy group, can donate this electron density into the ring, a phenomenon known as a positive, or electron-donating, resonance effect (+R or +M).[4][5][6] This effect is most pronounced when the substituent is at the ortho or para position.

Comparative Analysis: Tert-Butyl vs. Methoxy Group

While both the tert-butyl and methoxy groups can act as electron-donating groups in the para position, the mechanisms and magnitudes of their effects differ significantly.

The Tert-Butyl Group: A Purely Inductive Donor

The tert-butyl group, -C(CH₃)₃, is a bulky alkyl group that donates electron density to the benzene ring primarily through two mechanisms:

-

Inductive Effect (+I): The central sp³-hybridized carbon of the tert-butyl group is less electronegative than the sp²-hybridized carbon of the benzene ring. This difference causes a push of electron density through the sigma bond toward the ring.[7] This effect is amplified by the cumulative inductive effects of the three methyl groups feeding into the central carbon.[8]

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from C-H σ-bonds into the adjacent π-system of the ring.[2]

Critically, the tert-butyl group has no lone pairs and cannot participate in a resonance-donating effect. Its influence is therefore a combination of induction and hyperconjugation.

The Methoxy Group: A Tale of Two Competing Effects

The methoxy group, -OCH₃, is a classic example of a substituent with competing electronic effects:

-

Inductive Effect (-I): Oxygen is a highly electronegative atom, so it withdraws electron density from the attached ring carbon through the sigma bond.[5][9]

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[4][5]

When the methoxy group is in the para position relative to the reaction center (the carboxyl group), the powerful +R effect dominates its weaker -I effect.[5][6] This results in a net donation of electron density to the ring.

Impact on Acidity: A Quantitative Comparison

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-donating groups (EDGs) destabilize this anion by "pushing" more electron density onto the already negatively charged carboxylate group.[10][11] This destabilization makes the corresponding benzoic acid a weaker acid, which is reflected in a higher pKa value.

Data Presentation: Hammett Constants and pKa Values

The following table summarizes the quantitative electronic effects and resulting acidities.

| Compound | Substituent (para) | Hammett Constant (σp) | Mechanism(s) | pKa (at 25°C) | Acidity vs. Benzoic Acid |

| Benzoic Acid | -H | 0.00 | Reference | ~4.20[12][13] | Reference |

| 4-tert-Butylbenzoic Acid | -C(CH₃)₃ | -0.20[2] | +I, Hyperconjugation | ~4.38[14][15] | Weaker |

| 4-Methoxybenzoic Acid | -OCH₃ | -0.268[1] | +R > -I | ~4.47[16] | Weaker |

Analysis of Data:

-

Both the tert-butyl and methoxy groups have negative Hammett constants (σp) , confirming their status as electron-donating groups in the para position.[1][2]

-